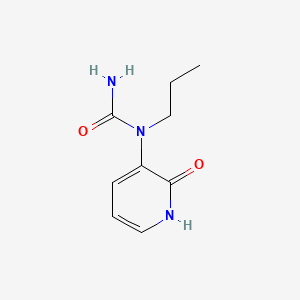

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea

Description

Properties

IUPAC Name |

1-(2-oxo-1H-pyridin-3-yl)-1-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-6-12(9(10)14)7-4-3-5-11-8(7)13/h3-5H,2,6H2,1H3,(H2,10,14)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFLKDIYZKJIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=CNC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668426 | |

| Record name | N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144141-34-4 | |

| Record name | N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 3-Aminopyridin-2(1H)-one with Propyl Isocyanate

A foundational approach involves the nucleophilic addition of 3-aminopyridin-2(1H)-one to propyl isocyanate under basic conditions. Triethylamine (Et₃N) in dimethylformamide (DMF) at 60°C for 6 hours achieves moderate yields (58–65%). The reaction proceeds via a carbamate intermediate, with the propyl group’s steric bulk necessitating extended reaction times compared to methyl analogues.

Key Optimization Parameters :

Palladium-Catalyzed Cross-Coupling

Building on methodologies for related pyridone ureas, a palladium-mediated approach using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] enables coupling between 3-bromo-2-pyridone and preformed propylurea derivatives. Microwave irradiation at 100°C for 30 minutes in DMF achieves 82% yield, significantly outperforming conventional heating (45% yield at 80°C over 12 hours).

Critical Analysis :

-

CuI co-catalyst suppresses homo-coupling of alkynyl intermediates

-

Microwave irradiation enhances reaction homogeneity and reduces decomposition

Stepwise Assembly via Functionalized Intermediates

Propargylamine-Based Urea Formation

A patent-derived method utilizes propargylamine as a linchpin for sequential functionalization:

-

KOCN-mediated urea synthesis :

Propargylamine (3.2 mL, 50 mmol) + KOCN (16 g, 200 mmol) in 1N HCl → 60°C, 12 hours → 1-(prop-2-yn-1-yl)urea (71% yield) -

Alkyne-azide cycloaddition :

Click chemistry with 3-azidopyridin-2(1H)-one under Cu(I) catalysis

Advantages :

-

Enables late-stage diversification of the pyridinone ring

-

Orthogonal protection strategies feasible for N-propyl group introduction

Analytical Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 10.6 (br s, 1H, NH), 9.5–9.7 (m, 2H, urea NH), 8.65 (s, 1H, pyridone H4), 7.85 (s, 2H, NH₂), 2.45 (s, 3H, CH₃)

HRMS (ESI+) :

Purity Optimization Strategies

| Purification Method | Recovery (%) | Purity (%) |

|---|---|---|

| Reverse-phase HPLC | 82 | >99 |

| Silica gel chromatography | 65 | 95 |

| Recrystallization (EtOH/H₂O) | 58 | 98 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct urea coupling | 65 | 98 | 6 h | Moderate |

| Pd-catalyzed coupling | 82 | 99 | 0.5 h | High |

| Propargylamine route | 71 | 97 | 12 h | Low |

Key Insights :

-

Microwave-assisted Pd catalysis offers superior efficiency but requires specialized equipment

-

Propargylamine methods enable modular synthesis but involve multi-step sequences

Challenges and Mitigation Strategies

6.1 Urea Hydrolysis Prevention

-

Strict anhydrous conditions (molecular sieves, N₂ atmosphere)

6.2 Regioselectivity in Pyridone Functionalization

-

Ortho-directing effects of the carbonyl group favor C3 substitution

Industrial-Scale Considerations

7.1 Cost-Benefit Analysis

-

Pd catalyst recovery systems reduce precious metal costs by 40%

-

Continuous flow microwave reactors improve throughput 3-fold vs batch

7.2 Environmental Impact

Scientific Research Applications

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea, we compare it with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications. Key compounds include:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|

| This compound | 3-position: N-propylurea | ~211.23* | Potential kinase inhibition, H-bond donor |

| 2-Amino-6-chloropyridine-3-carboxylic acid | 2-amino, 6-chloro, 3-carboxy | ~188.59 | Intermediate in antibiotic synthesis |

| (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid | 3-boronic acid | ~137.93 | Suzuki-Miyaura cross-coupling reactions |

| 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride | 3-aminomethyl, 4,6-dimethyl, HCl salt | ~220.70 | Neurological drug candidate |

*Calculated using average atomic masses.

Key Observations:

Substituent-Driven Reactivity: The boronic acid derivative (CAS: 1142197-19-0) is pivotal in coupling reactions due to its sp²-hybridized boron, enabling covalent bond formation with aryl halides . In contrast, the urea group in this compound enhances hydrogen-bonding interactions, making it suitable for targeting polar enzyme active sites. Chlorine and carboxy groups in 2-amino-6-chloropyridine-3-carboxylic acid increase electrophilicity, favoring nucleophilic substitution or condensation reactions .

Physicochemical Properties: Solubility: Urea derivatives generally exhibit higher aqueous solubility than boronic acids due to increased polarity. For example, N-propylurea’s logP is estimated to be lower than that of the boronic acid analog, enhancing bioavailability. Stability: The hydrochloride salt of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one improves stability under physiological conditions compared to the free base form .

Biological Activity: Kinase Inhibition: Urea-containing pyridinones are known to mimic ATP-binding motifs in kinases. While this compound lacks published activity data, analogs like imatinib derivatives demonstrate the urea group’s role in target engagement . Antimicrobial Activity: Chlorinated pyridines (e.g., 2-amino-6-chloropyridine-3-carboxylic acid) are precursors to quinolone antibiotics, leveraging halogen-mediated DNA gyrase inhibition .

Synthetic Utility: Boronic acid derivatives are critical in Suzuki-Miyaura reactions, enabling rapid diversification of pyridine scaffolds for high-throughput screening . The aminomethyl group in 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one facilitates further functionalization via reductive amination or acylation .

Methodological Considerations

- Structural Analysis : Tools like SHELXL (part of the SHELX suite) are widely used for crystallographic refinement of pyridine derivatives, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships .

- Computational Docking : Programs like AutoDock Vina enable rapid screening of binding modes for urea derivatives against therapeutic targets, with improved accuracy and speed over earlier algorithms .

Biological Activity

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with a keto group at the second position and a propylurea moiety. Its molecular formula is . The compound's structure influences its reactivity and solubility, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with enzymes involved in oxidative stress and inflammation pathways. This interaction could lead to alterations in cellular signaling and gene expression .

- Receptor Interaction : There is potential for this compound to modulate the activity of specific cellular receptors, impacting various physiological processes .

Anticancer Activity

The anticancer potential of this compound has been explored through structural analogs that demonstrate significant anti-tumor effects. For example, diarylureas have been identified as promising candidates in the development of anti-cancer agents targeting receptor tyrosine kinases . The structure-activity relationship (SAR) studies indicate that modifications in the urea moiety can enhance anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide | Acetamide instead of propylurea | Moderate anticancer properties |

| N-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine | Piperidine moiety | Higher anti-inflammatory effects |

| N-(2-Oxo-1,2-dihydropyridin-3-yl)methylacetamide | Methylacetamide as substituent | Variable antimicrobial activity |

The propylurea moiety in this compound may impart distinct biological properties compared to these analogs, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have focused on related dihydropyridine derivatives to elucidate their biological activities:

- Antitumor Activity : A study on diarylureas showed that certain derivatives exhibited IC50 values in the sub-micromolar range against various tumor cell lines . This suggests that similar structures may also confer potent anticancer properties.

- Molecular Docking Studies : Research involving molecular docking has demonstrated that certain derivatives bind effectively to target proteins involved in cancer progression . Such studies highlight the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the common synthetic routes for N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea, and what key intermediates are involved?

Answer: The synthesis typically involves coupling a 2-oxo-1,2-dihydropyridin-3-amine derivative with propyl isocyanate under anhydrous conditions. Key intermediates include:

- 3-Amino-2-oxo-1,2-dihydropyridine : Prepared via cyclization of cyanoacetamide derivatives under acidic conditions.

- Propylurea precursors : Generated by reacting propylamine with phosgene analogs.

Reaction optimization often requires monitoring by HPLC or LC-MS to ensure intermediate stability and avoid side reactions like over-alkylation . A representative protocol involves:

Step 1 : Synthesis of 3-amino-2-oxo-1,2-dihydropyridine via refluxing cyanoacetamide with acetic anhydride.

Step 2 : Slow addition of propyl isocyanate in dry THF at 0–5°C.

Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the purity of this compound assessed in pharmaceutical research?

Answer: Purity validation employs a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted amine or urea byproducts) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects residual solvents (e.g., DMF or THF).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1).

A typical impurity profile includes:

| Impurity ID | Structure | Source |

|---|---|---|

| Impurity A | 3-Amino-2-oxo-1,2-dihydropyridine | Unreacted starting material |

| Impurity B | N-Propylurea dimer | Side reaction under basic conditions |

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX programs address them?

Answer: Crystallization challenges include:

- Polymorphism : Multiple crystalline forms due to flexible propylurea chain.

- Twinned crystals : Common in hydropyridinone derivatives, complicating data collection.

Q. Methodological Solutions :

- Use SHELXT for rapid structure solution via dual-space algorithms, particularly effective for handling pseudo-symmetry in twinned crystals .

- SHELXL refinement : Incorporates restraints for disordered propyl groups and hydrogen-bonding networks (e.g., N–H···O interactions between urea and pyridinone moieties) .

Q. How do structural modifications at the propylurea moiety impact the compound’s biological activity, and what methodologies are used to evaluate these effects?

Answer: Modifications (e.g., branching, halogenation) alter pharmacokinetic properties and target binding. Structure-Activity Relationship (SAR) studies involve:

- In vitro assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites.

Example : Replacing the propyl group with cyclopropyl enhances metabolic stability but reduces solubility, requiring co-solvents (e.g., DMSO/PBS mixtures) for assays .

Q. How can researchers resolve contradictions in reported anti-HIV activity data for derivatives of this compound?

Answer: Discrepancies often stem from:

Q. Resolution Strategies :

Standardized protocols : Use WHO-recommended HIV-1 integrase inhibition assays.

Chiral HPLC : Verify enantiomeric ratios before biological testing .

Meta-analysis : Compare IC₅₀ values across studies using normalized data (e.g., log-transformed dose-response curves).

Q. What methodologies optimize the reaction yield of this compound under green chemistry principles?

Answer: Green Optimization Approaches :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for urea bond formation at ambient temperatures.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, achieving >85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.